Acpt-II is a chemical compound recognized for its role as an agonist for group III metabotropic glutamate receptors (mGluRs). Specifically, it has been shown to exhibit diverse biological activities, including neuroprotective, anticonvulsant, and anxiolytic-like effects. This compound is particularly significant in the study of neurological disorders due to its ability to modulate glutamatergic signaling pathways, which are crucial in various brain functions and pathologies .
This reversible reaction indicates that Acpt-II binds to the receptor, altering its activity and subsequently affecting neurotransmitter release and neuronal excitability .
The biological activities of Acpt-II are extensive:
The synthesis of Acpt-II involves multi-step organic reactions. While specific synthetic pathways are proprietary or not fully disclosed in public literature, the general approach typically includes:
Due to the complexity of its structure, synthetic methodologies may vary significantly among different research laboratories .
Acpt-II has several applications primarily within pharmacological research:
Interaction studies involving Acpt-II focus on its binding affinities and effects on various metabotropic glutamate receptors. Key findings include:
Such studies are crucial for understanding how modulation of these receptors can influence therapeutic outcomes in neurological conditions.
Acpt-II shares structural and functional similarities with several other compounds known for their effects on metabotropic glutamate receptors. Below is a comparison highlighting its uniqueness:
| Compound Name | Type of Activity | Unique Features |
|---|---|---|
| ACPT-I | mGluR agonist | Similar mechanism but less potent than Acpt-II |
| L-AP4 | mGluR agonist | Selective for group III mGluRs; used in research |
| MCPG | mGluR antagonist | Non-selective antagonist; broader action profile |
| N-acetylaspartylglutamate | Neuroprotective agent | Unique structure; involved in energy metabolism |
Acpt-II stands out due to its specific agonistic activity towards group III metabotropic glutamate receptors and its demonstrated efficacy in neuroprotection and anxiety reduction .
Acpt-II emerged from a series of targeted synthetic efforts in the 1990s aimed at developing selective modulators for metabotropic glutamate receptors. The compound was first described in a 1997 study by Acher et al., who systematically synthesized and evaluated stereoisomers of 1-aminocyclopentane-1,3,4-tricarboxylic acid (ACPT) to discriminate between mGluR subtypes. Among these isomers, Acpt-II (later designated as (1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid) was identified as a competitive antagonist with broad affinity across group I, II, and III mGluRs.
The nomenclature “Acpt-II” follows the conventions of cyclopentane-based carboxylic acid derivatives, where the Roman numeral denotes its specific stereochemical configuration. Its systematic IUPAC name, 4-aminocyclopentane-1,2,4-tricarboxylic acid, reflects the positions of its amino and carboxyl functional groups on the cyclopentane ring. Early literature occasionally referenced the compound as ACPT-II or ACPT-2, though these terms have largely been superseded by the standardized Acpt-II designation in contemporary research.
Acpt-II belongs to the aminocyclopentanetricarboxylic acid family, characterized by a cyclopentane ring substituted with one amino and three carboxylic acid groups. Its molecular formula, C₈H₁₁NO₆, corresponds to a molecular weight of 217.18 g/mol. The compound’s structure features:
The spatial arrangement of these groups is critical to Acpt-II’s bioactivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the (1S,3R,4S) stereochemistry optimizes its fit into the orthosteric binding sites of group I/II mGluRs. This configuration distinguishes Acpt-II from related analogs like ACPT-I and ACPT-III, which exhibit divergent receptor affinities and functional outcomes.
This table highlights Acpt-II’s unique position as a non-selective mGluR antagonist, contrasting with analogs that exhibit receptor subtype specificity or agonist activity. The cyclopentane ring’s rigidity, combined with its substituted functional groups, likely accounts for its distinct pharmacological profile compared to flexible glutamate analogs like L-AP4.
The molecular formula of Acpt-II, C~8~H~11~NO~6~, corresponds to a molecular weight of 217.18 g/mol [2] [5]. Its International Union of Pure and Applied Chemistry (IUPAC) name, (1S,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid, explicitly defines its stereochemical configuration, with chiral centers at the first and second carbon positions of the cyclopentane ring [5]. The compound’s structure integrates three carboxylic acid groups and one amino group, all attached to the cyclopentane backbone. This arrangement creates a rigid yet polar molecular framework, influencing its solubility and reactivity.
The stereochemical specificity of Acpt-II is further elucidated by its SMILES notation (C1C@@HC(=O)O) and InChIKey (FERIKTBTNCSGJS-IMJSIDKUSA-N), which encode the spatial orientation of its functional groups [5]. The (1S,2S) configuration ensures that the amino and carboxylic acid substituents occupy specific equatorial and axial positions, respectively, minimizing steric hindrance and optimizing hydrogen-bonding interactions.
| Property | Value |
|---|---|
| Molecular Formula | C~8~H~11~NO~6~ |
| Molecular Weight | 217.18 g/mol |
| CAS Registry Number | 195209-04-2 |
| IUPAC Name | (1S,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid |
| Stereochemical Configuration | (1S,2S) |
While X-ray crystallographic data for Acpt-II remains unreported in the provided sources, its three-dimensional conformation can be inferred from analogous cyclopentane derivatives and computational modeling. The compound’s structure, as depicted in PubChem’s 3D conformer, reveals a puckered cyclopentane ring with carboxyl groups at positions 1, 2, and 4 [5]. The amino group at position 4 adopts an equatorial orientation, stabilizing the ring through intramolecular hydrogen bonds with adjacent carboxylic acid moieties.
The conformational rigidity of Acpt-II is attributed to its tricarboxylic acid substituents, which restrict free rotation around the cyclopentane ring. This rigidity likely enhances its binding affinity to biological targets, such as metabotropic glutamate receptors, by preorganizing the molecule into a bioactive conformation [5]. Comparative studies of deuterated biomolecules, such as human carbonic anhydrase II, demonstrate that isotopic substitution (e.g., hydrogen-to-deuterium) preserves overall protein structure while enabling detailed analysis of hydrogen-bonding networks [4]. Although similar methodologies have not been applied to Acpt-II, they highlight the potential for future crystallographic investigations to resolve its active-site interactions.
Acpt-II exists within a broader family of cyclopentane-tricarboxylic acid derivatives, differing primarily in stereochemical configuration. The ChemicalBook database lists several isomeric synonyms, including (1R,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid and 4-amino-1α,2α,4β-cyclopentanetricarboxylic acid, which vary in the spatial arrangement of their substituents [2]. These isomers exhibit distinct physicochemical properties due to differences in dipole moments, hydrogen-bonding capacity, and steric interactions.
For instance, the (1R,3R,4S) isomer positions its amino group at carbon 1, altering the molecule’s electrostatic potential surface compared to the (1S,2S) configuration of Acpt-II. Such variations could influence receptor binding kinetics or metabolic stability. The table below summarizes key structural differences among selected isomers:
| Isomer | Configuration | Functional Group Positions |
|---|---|---|
| (1S,2S)-Acpt-II | 1S,2S | Carboxylic acids at 1,2,4; amino at 4 |
| (1R,3R,4S)-aminocyclopentane-tricarboxylic acid | 1R,3R,4S | Carboxylic acids at 1,3,4; amino at 1 |
| 4-amino-1α,2α,4β-cyclopentanetricarboxylic acid | 1α,2α,4β | Carboxylic acids at 1,2,4; amino at 4 |
The (1S,2S) configuration of Acpt-II optimizes spatial complementarity with group III metabotropic glutamate receptors (mGluRs), as suggested by its agonist activity in pharmacological assays [5]. In contrast, isomers with alternative configurations may exhibit reduced potency or selectivity due to mismatched stereoelectronic properties.
The synthesis of Acpt-II involves several key mechanistic pathways that have been developed to construct the complex cyclopentanetricarboxylic acid framework. The primary synthetic approaches utilize different strategic approaches to introduce the three carboxylic acid groups and the amino functionality with precise stereochemical control.
The most documented synthetic route for Acpt-II begins with 1,3-diazaspiro[4.4]nonane-7,8-dicarboxylic acid derivatives [1]. This approach involves a two-step reaction sequence utilizing 4-dimethylaminopyridine (4-dimethylaminopyridine) in acetonitrile for 1.5 hours, followed by treatment with 1N aqueous lithium hydroxide in acetonitrile for 5 hours at ambient temperature [1]. The mechanism proceeds through nucleophilic acyl substitution followed by basic hydrolysis to introduce the requisite carboxylic acid functionalities.
An alternative mechanistic approach utilizes alkylidene carbene 1,5-carbon-hydrogen insertion reactions [2]. Starting from Garner's aldehyde, the synthesis proceeds through Wittig homologation followed by catalytic hydrogenation to generate the ketone cyclization precursor. Treatment with 1.2 equivalents of lithio(trimethylsilyl)diazomethane in tetrahydrofuran results in cyclopentene-containing carbon-hydrogen insertion products with yields of 62-69% and high enantiomeric excess [2]. This mechanism involves formation of a metal-bound carbene intermediate that undergoes intramolecular insertion into an activated carbon-hydrogen bond.
A highly stereoselective approach employs rhodium-catalyzed reactions of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols [3] [4]. This mechanism proceeds through a five-step domino sequence: rhodium-bound oxonium ylide formation, [1] [5]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction. The process generates cyclopentanes containing four new stereogenic centers with exceptional stereoselectivity (99% enantiomeric excess, >97:3 diastereomeric ratio) [3] [4].
Recent developments have focused on sequential "one-pot" procedures involving enantioselective spirocyclization reactions followed by acidic azlactone opening [6]. This approach utilizes cooperative catalysis combining chiral secondary amines with achiral palladium(0) complexes. The spirocyclization between propargylated azlactones and enals yields amino acid derivatives with 85-97% enantiomeric excess and 37-70% yields [6].
Achieving high levels of stereoselectivity in the synthesis of Acpt-II requires careful optimization of multiple reaction parameters. The stereochemical outcome depends critically on the choice of catalysts, reaction conditions, and substrate structures.
The selection and loading of catalytic systems significantly impacts both yield and stereoselectivity. For rhodium-catalyzed transformations, catalyst loadings of 5-10 mol% typically provide optimal results [3]. The use of chiral ligands, particularly those containing phosphine or nitrogen donor atoms, enables excellent enantiocontrol. In palladium-catalyzed processes, the (S)-tBuPhox ligand system provides products with enantiomeric ratios up to 98.5:1.5 [7].
Temperature control plays a crucial role in stereoselectivity optimization. Most successful syntheses operate at moderate temperatures (room temperature to 60°C) to balance reaction rates with stereochemical control [8] [3]. Solvent selection critically affects both reaction efficiency and stereoselectivity. Coordinating solvents such as tetrahydrofuran and acetonitrile generally provide superior results compared to non-coordinating solvents [1] [2].
The design of starting materials significantly influences the stereochemical outcome. Substrates containing pre-existing stereogenic centers can direct the formation of additional stereocenters through substrate-controlled reactions [2]. The use of enantiomerically pure starting materials, such as Garner's aldehyde, enables access to enantiopure products with high optical purity [2].
| Parameter | Optimal Range | Impact on Selectivity | Typical Conditions |
|---|---|---|---|
| Temperature | 0-60°C | High | Room temperature to 50°C |
| Catalyst Loading | 5-10 mol% | High | Rhodium or palladium complexes |
| Solvent | Coordinating | High | THF, acetonitrile, dichloromethane |
| Reaction Time | 2-24 hours | Moderate | 6-12 hours typical |
| Concentration | 0.1-0.5 M | Moderate | 0.2 M standard |
Understanding the underlying reaction mechanisms enables rational optimization of stereoselectivity. For carbene insertion reactions, the geometry of the transition state determines the stereochemical outcome [2]. In domino cascade reactions, each step must be optimized to maintain high stereoselectivity throughout the sequence [3] [4]. The use of computational modeling and kinetic studies provides insights into the factors controlling stereoselectivity.
The purification of Acpt-II presents unique challenges due to its zwitterionic nature and multiple carboxylic acid groups. Several complementary purification strategies have been developed to achieve high purity while maximizing recovery yields.
Anion exchange chromatography represents a primary purification method for Acpt-II due to its multiple carboxylic acid groups [9]. The technique utilizes DEAE-cellulose or Q-Sepharose HP columns with phosphate buffer gradients at pH 7.4. This method provides high selectivity for ionic compounds and typically achieves 60-85% recovery with purity levels exceeding 95% [9]. The separation mechanism relies on the differential binding of the tricarboxylic acid to the positively charged stationary phase.
Reversed-phase HPLC using C18 columns provides excellent resolution for the final purification step [10] [11]. Mobile phases consisting of water and acetonitrile with 0.1% trifluoroacetic acid enable effective separation of Acpt-II from related impurities. This method typically achieves 70-90% recovery with purity levels exceeding 98% [10]. The technique is particularly effective for removing closely related stereoisomers and structural analogs.
Ion-pair chromatography using C18 stationary phases with ion-pairing reagents provides effective separation of zwitterionic compounds [12]. This technique is particularly useful for Acpt-II purification due to its ability to modulate retention through pH and ionic strength adjustments. Recovery yields of 65-80% with purity levels above 95% are typically achieved [12].
The crystallization of Acpt-II requires careful solvent selection to balance solubility and crystal formation [13]. Hot water serves as an effective solvent for initial dissolution, while controlled cooling promotes crystal formation. The addition of organic co-solvents can modify crystallization behavior and improve yield [13]. Typical recovery yields range from 50-80% with variable purity (80-99%) depending on the specific conditions employed.
The zwitterionic nature of Acpt-II enables pH-controlled crystallization strategies [14]. At pH values below the isoelectric point, the compound exists primarily in cationic form, while basic conditions promote anionic forms. This pH-dependent behavior can be exploited to achieve selective crystallization and improve purification efficiency [14].
| Strategy | Impact on Yield | Typical Improvement |
|---|---|---|
| Temperature optimization | Moderate | 10-30% |
| Catalyst loading | High | 20-50% |
| Solvent selection | High | 15-40% |
| pH control | High | 20-60% |
| Workup procedures | High | 15-35% |
The selection of appropriate purification methods significantly impacts overall yield. Sequential purification using multiple complementary techniques often provides better results than single-step procedures [15]. For example, initial purification by anion exchange chromatography followed by reversed-phase HPLC can achieve overall yields of 45-70% with high purity [9] [10].
Integrating synthetic and purification steps can improve overall efficiency. In-situ workup procedures, such as pH adjustment and extraction, can minimize product losses during isolation [16]. The use of automated systems for both synthesis and purification reduces human error and improves reproducibility [16].
Preparative-scale chromatography enables the isolation of larger quantities of Acpt-II while maintaining high purity [17]. Techniques such as preparative HPLC with underivatized amino acid separation provide access to gram quantities of purified material. These methods typically achieve 55-70% recovery with purity levels of 80-90% [17].
For racemic mixtures, crystallization-based resolution using chiral acids or bases can provide access to enantiomerically pure Acpt-II [18]. This approach requires identification of suitable resolving agents and optimization of crystallization conditions but can achieve high optical purity with moderate yields [18].